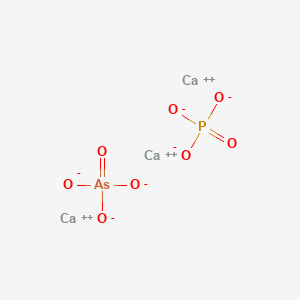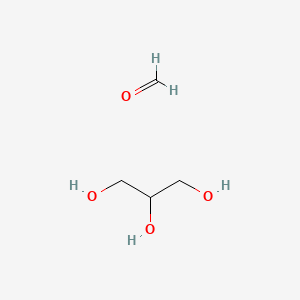
Formolglycerin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formolglycerin, also known as glycerol formal, is a chemical compound derived from the reaction of formaldehyde with glycerol. It is a colorless, odorless, and viscous liquid that is widely used in various industrial and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Formolglycerin is synthesized through the reaction of formaldehyde with glycerol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the formaldehyde and glycerol molecules. The reaction conditions usually include a controlled temperature range and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to promote the formation of this compound. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Formolglycerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield formic acid and glyceric acid, while reduction can produce glycerol and methanol.
科学的研究の応用
Formolglycerin has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is used as a vehicle for drug delivery, particularly for water-insoluble drugs, due to its ability to solubilize these compounds.
Industry: this compound is utilized in the production of resins, plastics, and other polymeric materials. It also serves as an emulsifier and stabilizer in various formulations.
作用機序
Formolglycerin is similar to other glycerol derivatives, such as glycerol and glycerol triacetate. it has unique properties that make it distinct:
Glycerol: While glycerol is a simple triol, this compound contains an acetal linkage, which imparts different chemical reactivity and solubility properties.
Glycerol Triacetate: Glycerol triacetate is another derivative of glycerol, but it has three acetate groups instead of the acetal linkage found in this compound. This difference in structure leads to variations in their physical and chemical properties.
類似化合物との比較
- Glycerol
- Glycerol Triacetate
- Diethylene Glycol
- Propylene Glycol
Formolglycerin’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
68442-91-1 |
|---|---|
分子式 |
C4H10O4 |
分子量 |
122.12 g/mol |
IUPAC名 |
formaldehyde;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2 |
InChIキー |
SZMNOLSLNRNAJC-UHFFFAOYSA-N |
正規SMILES |
C=O.C(C(CO)O)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


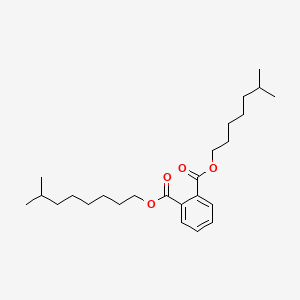

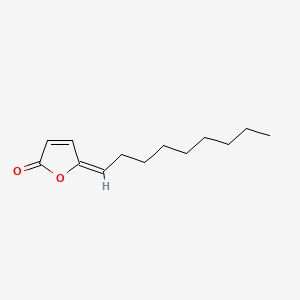
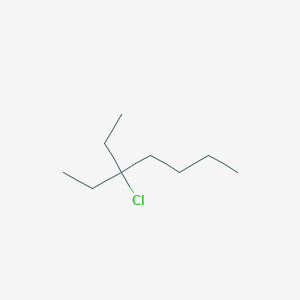
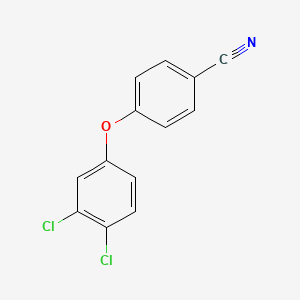

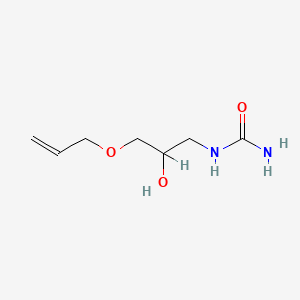
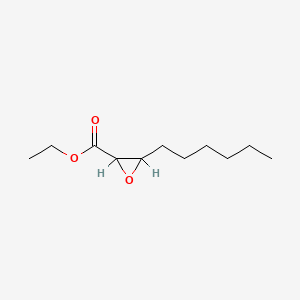
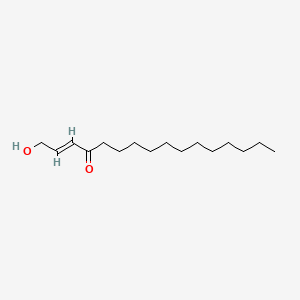
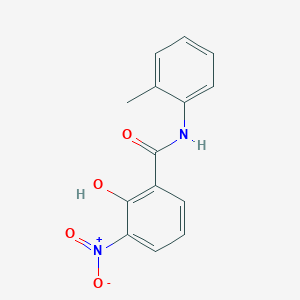
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

